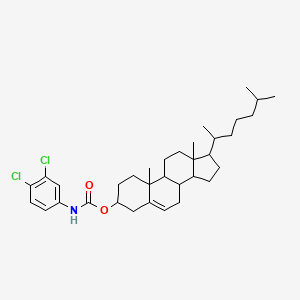
Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is a synthetic compound that combines a cholesterol derivative with a dichlorophenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of cholest-5-en-3-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization. The reaction conditions would be optimized to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of membrane biology due to its cholesterol moiety.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with biological membranes and proteins. The cholesterol moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The dichlorophenyl carbamate group can interact with specific proteins, potentially inhibiting their activity or altering their function. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3-yl acetate: A similar compound with an acetate group instead of the dichlorophenyl carbamate.
Cholest-5-en-3-yl benzoate: Another related compound with a benzoate group.
Cholest-5-en-3-yl (2-dimethylaminoethyl)carbamate: A compound with a different carbamate group.
Uniqueness
Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl carbamate group, which imparts specific chemical and biological properties. This makes it distinct from other cholesterol derivatives and potentially useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C34H49Cl2NO2 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C34H49Cl2NO2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-9-23-19-25(15-17-33(23,4)29(26)16-18-34(27,28)5)39-32(38)37-24-10-14-30(35)31(36)20-24/h9-10,14,20-22,25-29H,6-8,11-13,15-19H2,1-5H3,(H,37,38) |
InChI Key |
BUXUANCLLFTORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC(=C(C=C5)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















